2-Amino-1-(m-tolyl)ethanol hydrochloride
Description
Significance of 1,2-Amino Alcohols in Chemical and Biological Research
1,2-amino alcohols, also known as β-amino alcohols, are organic compounds containing both an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is of fundamental importance in both chemical and biological research. In the realm of synthetic chemistry, these compounds are highly valued as chiral building blocks and auxiliaries. nih.govcsic.es Their bifunctional nature allows them to be used in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. The ability to control stereochemistry is paramount in modern drug discovery, and chiral 1,2-amino alcohols serve as critical starting materials and ligands for asymmetric catalysis. nih.gov
From a biological perspective, the 1,2-amino alcohol framework is present in numerous naturally occurring molecules and synthetic drugs. This includes a variety of neurotransmitters and hormone modulators. Their biological activity is often attributed to their ability to interact with enzymes and receptors in a stereospecific manner, highlighting the importance of their chiral nature.
Contextualization of 2-Amino-1-(m-tolyl)ethanol Hydrochloride within Aryl Amino Alcohol Studies
This compound belongs to the broader class of aryl amino alcohols, which are characterized by the presence of an aromatic ring. This feature often imparts specific pharmacological properties. For instance, several aryl amino alcohol derivatives have been investigated for their potential as antimalarial agents. mdpi.com The aromatic ring and the amino alcohol functionality are believed to be crucial for their mechanism of action.
The "m-tolyl" group in this compound refers to a toluene (B28343) substituent at the meta position of the phenyl ring. The presence and position of substituents on the aryl ring can significantly influence the compound's physical, chemical, and biological properties. Research in this area often involves the synthesis of a series of related compounds with different substitution patterns to study structure-activity relationships. While direct and extensive research on the specific biological activity of this compound is limited in publicly available literature, its structure suggests potential applications analogous to other studied aryl amino alcohols.
Overview of Current Research Trajectories and Scholarly Significance
Current research involving aryl amino alcohols is diverse and spans multiple disciplines. A significant trajectory is their continued use in asymmetric synthesis, where new catalytic systems employing these compounds as chiral ligands are being developed. acs.org These advancements aim to provide more efficient and selective methods for producing enantiomerically pure pharmaceuticals.
Another major research avenue is the exploration of their therapeutic potential. While the antimalarial properties of some aryl amino alcohols are known, researchers are also investigating their utility in other areas, such as for the treatment of neurodegenerative diseases and as cardiovascular agents. The scholarly significance of compounds like this compound lies in their potential to contribute to these ongoing research efforts. As a commercially available and structurally defined building block, it can be utilized in the synthesis of novel compounds for biological screening and in the development of new catalytic methods.
Although detailed research findings on this compound are not abundant, its fundamental structure as a chiral aryl amino alcohol positions it as a compound of interest for further investigation.
Chemical and Physical Properties
Below are some of the key chemical and physical properties of 2-Amino-1-(m-tolyl)ethanol and its hydrochloride salt.
| Property | Value | Source |
| Chemical Formula | C9H13NO | nih.gov |
| Molecular Weight | 151.21 g/mol | nih.gov |
| CAS Number | 1179634-13-9 (base) | chemicalbridge.co.uk |
| Physical Form | White to off-white solid (hydrochloride salt) | |
| IUPAC Name | 2-Amino-1-(m-tolyl)ethanol |
| Property | Value | Source |
| Chemical Formula | C9H14ClNO | chemscene.com |
| Molecular Weight | 187.67 g/mol | chemscene.com |
| CAS Number | 2055841-56-8 | researchgate.net |
| Synonyms | 2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride | researchgate.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-1-(3-methylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHLJKMJSPHXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855891 | |
| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009330-42-0 | |
| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 1 M Tolyl Ethanol Hydrochloride
Classical and Contemporary Chemical Synthesis Approaches
These approaches aim to construct the carbon skeleton and introduce the necessary functional groups to produce the racemic form of the target compound, which is then isolated as its hydrochloride salt.
A primary route to 2-Amino-1-(m-tolyl)ethanol involves the reduction of an appropriate ketone precursor, namely 2-amino-1-(m-tolyl)ethan-1-one. This α-amino ketone can be catalytically hydrogenated to the corresponding amino alcohol. The reduction of the carbonyl group in α-amino ketones is a well-established transformation.
Various metal catalysts are effective for this purpose, including platinum, palladium, and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the yield and purity of the final product. For instance, the hydrogenation of related nitrobenzaldehydes to aminobenzyl alcohols has been achieved using palladium or platinum catalysts. google.com A similar strategy could involve the catalytic reduction of a cyanohydrin derived from m-tolualdehyde, followed by reduction of the nitrile group.
Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a complex product, offer an efficient pathway to precursors of 2-Amino-1-(m-tolyl)ethanol. tcichemicals.comorganic-chemistry.org The Strecker synthesis, a classic MCR, could be adapted by reacting m-tolualdehyde, ammonia (B1221849), and a cyanide source (like hydrogen cyanide or potassium cyanide) to form the α-amino nitrile, 2-amino-2-(m-tolyl)acetonitrile. tcichemicals.commdpi.com Subsequent hydrolysis of the nitrile to a carboxylic acid followed by reduction would yield the target amino alcohol, albeit through multiple steps after the initial MCR.
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. A potential cascade approach could involve the in-situ generation of an α-amino ketone from an α-haloketone, which is then immediately reduced. For example, a one-pot process for synthesizing chiral 1-aryl-2-aminoethanols has been developed involving the nucleophilic substitution of an α-bromoketone with an amine, followed by an iridium-catalyzed asymmetric hydrogenation of the intermediate α-amino ketone. researchgate.net
The synthesis of 2-Amino-1-(m-tolyl)ethanol hydrochloride fundamentally relies on the availability of suitable starting materials containing the m-tolyl group.
m-Tolualdehyde : This is a key precursor. It can be synthesized via the oxidation of m-xylene (B151644) or the reduction of m-toluoyl chloride. guidechem.com From m-tolualdehyde, a common route proceeds via the formation of a cyanohydrin by reaction with a cyanide salt. The resulting 2-hydroxy-2-(m-tolyl)acetonitrile (B15332287) can then be reduced to yield 2-amino-1-(m-tolyl)ethanol.
2-Bromo-1-(m-tolyl)ethanone (B1277502) : This α-haloketone is another critical intermediate. It can be prepared by the bromination of 1-(m-tolyl)ethanone (m-methylacetophenone). Reaction of 2-bromo-1-(m-tolyl)ethanone with an ammonia source (such as ammonia or hexamethylenetetramine followed by hydrolysis) yields the α-amino ketone intermediate, 2-amino-1-(m-tolyl)ethan-1-one. acs.org This intermediate is then reduced to the final product as described in section 2.1.1.
N-Aryl amino acids : A visible-light photoredox-catalyzed decarboxylative radical coupling reaction of N-aryl amino acids with aldehydes or ketones has been described for the synthesis of 1,2-amino alcohols, presenting another potential, though more complex, route.
Enantioselective Synthesis of this compound
Producing a single enantiomer of 2-Amino-1-(m-tolyl)ethanol is often desired for specific applications. This is achieved either by separating the enantiomers from a racemic mixture or, more efficiently, by directing the synthesis to form only the desired enantiomer.
Asymmetric hydrogenation is a powerful method for producing enantiomerically pure compounds. This technique is most effectively applied to the reduction of the precursor, 2-amino-1-(m-tolyl)ethan-1-one, using a chiral catalyst.
The field has seen significant advancements with various transition metal catalysts:
Rhodium (Rh) Catalysts : Chiral rhodium complexes, particularly with phosphine (B1218219) ligands like DuanPhos, have been used for the asymmetric hydrogenation of α-dehydroamino ketones and α-iminoketones, which are precursors to chiral α-amino ketones and subsequently chiral β-amino alcohols. nih.govacs.orgrsc.orgnih.gov
Ruthenium (Ru) Catalysts : Chiral Ru(II) complexes, often paired with ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation of α-amino ketones. acs.orgacs.orgnih.govsigmaaldrich.comnih.gov These reactions typically use a hydrogen donor like a formic acid/triethylamine mixture or isopropanol (B130326) instead of gaseous hydrogen. acs.org These methods have successfully produced various chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. acs.orgnih.gov
Iridium (Ir) and Cobalt (Co) Catalysts : More recently, efficient iridium and cobalt-based catalysts have been developed for the asymmetric hydrogenation of α-primary amino ketones. researchgate.netnih.govacs.orgresearchgate.net Cobalt catalysts, in particular, offer a more earth-abundant and cost-effective alternative to noble metals like rhodium and ruthenium, achieving high yields and enantioselectivities (up to 99% ee). nih.govacs.org
Table 1: Comparison of Chiral Catalyst Systems for Asymmetric Hydrogenation of α-Amino Ketones
| Catalyst Metal | Typical Ligand Type | Hydrogen Source | Key Advantages | Reference |
|---|---|---|---|---|
| Rhodium (Rh) | Chiral Bisphosphines (e.g., DuanPhos) | H₂ Gas | High enantioselectivity for various substrates. | nih.govacs.org |
| Ruthenium (Ru) | Chiral Diamines (e.g., TsDPEN) | Formic Acid / Isopropanol | Excellent for transfer hydrogenation, avoids high-pressure H₂. | acs.orgacs.org |
| Iridium (Ir) | Chiral Spiro Ligands | H₂ Gas | High efficiency and turnover numbers (TON). | researchgate.net |
| Cobalt (Co) | Chiral Bisphosphines | H₂ Gas | Earth-abundant metal, cost-effective, high efficiency. | nih.govacs.org |
Chemo-enzymatic methods leverage the high selectivity of enzymes to achieve enantioseparation or asymmetric synthesis under mild conditions.
Kinetic Resolution using Lipases : A common strategy is the enzymatic kinetic resolution of racemic 2-Amino-1-(m-tolyl)ethanol. Lipases are frequently used enzymes for this purpose. jocpr.comacs.org The process involves the selective acylation of one enantiomer in the racemic mixture using an acyl donor like vinyl acetate. For example, lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) can catalyze the esterification of the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol. lookchem.comacs.org The resulting ester and the unreacted alcohol can then be separated. This method allows for the isolation of both enantiomers in high enantiomeric excess. lookchem.com
Asymmetric Reduction using Reductases/Dehydrogenases : An alternative to resolving a racemate is the direct asymmetric synthesis from a prochiral precursor using enzymes. Carbonyl reductases or engineered amine dehydrogenases (AmDHs) can reduce the ketone group of 2-amino-1-(m-tolyl)ethan-1-one or an α-hydroxy ketone to the desired chiral alcohol with very high stereoselectivity. nih.govnih.govfrontiersin.org These enzymatic reductions often require a cofactor like NADPH or NADH, and a regeneration system for the cofactor (e.g., using glucose dehydrogenase and glucose) is typically included to make the process economically viable. nih.govacs.org This approach can directly yield the target enantiomer in high purity, avoiding the separation steps required in kinetic resolution. acs.orgresearchgate.net
Table 2: Chemo-Enzymatic Approaches for Chiral Amino Alcohol Synthesis
| Method | Enzyme Class | Principle | Key Advantages | Reference |
|---|---|---|---|---|
| Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Selective acylation of one enantiomer of the racemic alcohol. | Mild conditions; allows separation of both enantiomers. | lookchem.commdpi.com |
| Asymmetric Reduction | Reductase / Dehydrogenase | Enantioselective reduction of a prochiral ketone precursor. | Direct synthesis of the target enantiomer; high theoretical yield (100%). | nih.govnih.gov |
Chiral Auxiliary and Ligand-Mediated Approaches
Asymmetric synthesis provides a direct route to enantiomerically enriched compounds. This is often achieved by either temporarily incorporating a chiral molecule that directs the stereochemical outcome of a reaction (a chiral auxiliary) or by using a chiral ligand complexed to a metal catalyst. wikipedia.orgresearchgate.net
Ligand-Mediated Asymmetric Hydrogenation: A prominent and highly efficient method for preparing chiral 1,2-amino alcohols is the asymmetric transfer hydrogenation of the corresponding α-amino ketone precursor. acs.org For the synthesis of 2-Amino-1-(m-tolyl)ethanol, the process would commence with 2-amino-1-(m-tolyl)ethan-1-one hydrochloride. This substrate undergoes reduction in the presence of a metal catalyst, typically Ruthenium or Rhodium, which is coordinated to a chiral ligand. acs.org For instance, Ru-complexes of chiral N-tosylated diamine ligands are effective catalysts. acs.org The reaction uses a hydrogen source, such as formic acid/triethylamine azeotrope, to reduce the ketone to a hydroxyl group. acs.org The chiral environment created by the ligand-metal complex ensures that the hydrogen is delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer in excess. This method is valued for its high enantioselectivities (often >99% ee) and operational simplicity. acs.org
Chiral Auxiliary-Based Synthesis: Chiral auxiliaries are recoverable stereogenic compounds that, when attached to a prochiral substrate, direct the stereoselectivity of a subsequent reaction. wikipedia.org A well-established strategy involves the use of an oxazolidinone auxiliary, such as those developed by Evans. researchgate.net In a hypothetical synthesis, a glycine (B1666218) enolate equivalent attached to a chiral oxazolidinone could be alkylated with m-tolyl bromide. However, a more direct approach for this class of compound involves the addition of an organometallic reagent to an aldehyde derivative.
Another powerful auxiliary-based method employs (S)-indoline as the chiral auxiliary. nih.gov A chiral hydrazone can be formed from the auxiliary and an aldehyde. Subsequent addition of an aryl-lithium or Grignard reagent, in this case, m-tolylmagnesium bromide, to the C=N bond proceeds with high diastereoselectivity. nih.gov The auxiliary is then cleaved, typically through hydrogenolysis, to yield the desired chiral amine. The final step would involve the conversion of the resulting chiral amino alcohol to its hydrochloride salt.
Table 1: Comparison of Asymmetric Synthetic Strategies for 2-Amino-1-(m-tolyl)ethanol This table presents hypothetical data based on typical results for analogous compounds reported in the literature.
| Method | Precursor | Key Reagents | Typical Yield | Typical e.e. | Reference Principle |
| Ligand-Mediated Hydrogenation | 2-Amino-1-(m-tolyl)ethan-1-one | RuCl₂(PPh₃)₃, Chiral Diamine Ligand, HCOOH/TEA | 85-95% | >99% | acs.org |
| (S)-Indoline Auxiliary | (S)-Indoline-derived Hydrazone | m-Tolylmagnesium bromide, Pd/C, H₂ | 70-85% | >98% | nih.gov |
Resolution Techniques for Racemic this compound
When a direct asymmetric synthesis is not employed, the compound is often produced as a racemic mixture of its two enantiomers. Resolution is the process of separating these enantiomers.
Chromatographic Chiral Separation Methodologies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), offer a powerful and versatile alternative for both analytical and preparative-scale separation of enantiomers. nih.govnih.gov The separation is achieved through differential interactions between the enantiomers and the chiral environment of the CSP.
The selection of the CSP is critical and is based on the functional groups present in the analyte. For 1,2-amino alcohols like 2-Amino-1-(m-tolyl)ethanol, several types of CSPs are effective:
Pirkle-type Phases : These CSPs, such as those based on (R)- or (S)-phenylglycinol, are known as "brush-type" phases. They rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. The m-tolyl group of the analyte can engage in π-π stacking with the aromatic rings of the CSP, while the amino and hydroxyl groups can act as hydrogen bond donors and acceptors. nih.gov
Macrocyclic Glycopeptide Phases : CSPs based on antibiotics like teicoplanin (e.g., Astec CHIROBIOTIC T) or vancomycin (B549263) are exceptionally broad in their application. sigmaaldrich.com They possess multiple stereogenic centers and various functional groups (hydroxyl, amino, carboxyl, aromatic) creating complex chiral cavities where enantiomers can bind with differing affinities through a combination of hydrogen bonding, ionic, and hydrophobic interactions. sigmaaldrich.com
Crown Ether Phases : Chiral crown ethers are particularly effective for resolving compounds containing primary amines. nih.gov The enantiomeric recognition mechanism involves the complexation of the protonated primary amino group (-NH₃⁺) within the crown ether's cavity via hydrogen bonding. The stability of this complex is influenced by steric interactions between the analyte's other substituents (the m-tolyl and hydroxymethyl groups) and the chiral barriers of the crown ether. researchgate.net
For the separation of this compound, the sample would typically be dissolved in the mobile phase, which often consists of a mixture of an organic solvent (like ethanol (B145695) or acetonitrile) and an aqueous buffer. nih.govcsic.es
Table 3: Potential Chiral Stationary Phases (CSPs) for HPLC Resolution
| CSP Type | Commercial Example | Primary Interaction Mechanisms | Suitable Mobile Phase (Typical) |
| Pirkle-type | (R)-Phenylglycinol-derived | π-π stacking, H-bonding, dipole-dipole | Hexane/Isopropanol |
| Macrocyclic Glycopeptide | CHIROBIOTIC T | H-bonding, ionic, hydrophobic, inclusion | Methanol/Water or Acetonitrile (B52724)/Water with acid/base modifier |
| Crown Ether | Crownpak CR(+) | Host-guest complexation, H-bonding | Perchloric acid solution/Methanol |
Stereochemical Investigations of 2 Amino 1 M Tolyl Ethanol Hydrochloride
Control of Stereochemistry in Synthetic Pathways
Achieving high enantiomeric purity in the synthesis of chiral 2-amino-1-arylethanols, such as 2-Amino-1-(m-tolyl)ethanol, is a primary objective for chemists. Several advanced strategies have been developed to obtain the desired single enantiomer, moving beyond classical resolution of racemic mixtures. nih.govlibretexts.org
Key synthetic approaches include:
Asymmetric Hydrogenation and Transfer Hydrogenation : A highly effective method involves the asymmetric reduction of the corresponding α-amino ketone precursor. Ruthenium-catalyzed asymmetric transfer hydrogenation, for instance, can convert unprotected α-amino ketones into their respective chiral 1,2-amino alcohols with high yields and excellent enantioselectivities (>99% ee). acs.org This method offers economic and environmental advantages over older resolution techniques. acs.org
Enzymatic and Biocatalytic Methods : The use of enzymes, such as ketoreductases or dehydrogenases, provides a green and highly selective route to chiral alcohols. mdpi.com Biocatalytic reductive amination is another powerful tool, capable of producing chiral N-substituted 1,2-amino alcohols with exceptional enantiomeric excess (ee). researchgate.net These enzymatic processes operate under mild conditions and exhibit remarkable stereoselectivity.
Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For example, arylglyoxals can be reacted with a chiral auxiliary like pseudoephedrine to form morpholinone intermediates with high diastereoselectivity. Subsequent cleavage of the auxiliary releases the desired enantiomerically enriched amino alcohol. researchgate.net
Chiral Catalyst-Mediated Reactions : Borane reduction of the corresponding α-chloro ketone precursor catalyzed by a chiral oxaborolidine has been shown to produce the chiral chloroalcohol intermediate with high enantiomeric purity (95-96% ee), which is then converted to the final amino alcohol. taylorfrancis.com
Table 1: Selected Methodologies for Stereocontrolled Synthesis of Chiral 2-Amino-1-Arylethanols
| Method | Precursor Type | Key Reagent/Catalyst | Typical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | α-Amino Ketone | Ruthenium Catalyst (e.g., 3l) / HCOOH/TEA | High Yield, >99% ee | acs.org |
| Biocatalytic Reduction | α-Chloro Ketone | Engineered Ketoreductase / E. coli | High Yield, up to 100% ee | mdpi.com |
| Chiral Auxiliary | Arylglyoxal | Pseudoephedrine / Brønsted Acid | High Diastereoselectivity | researchgate.net |
| Asymmetric Reduction | α-Chloro Ketone | Chiral Oxaborolidine / Borane (BH₃) | High Conversion, 95-96% ee | taylorfrancis.com |
Enantiomeric Purity and Optical Activity Assessment
Once a chiral compound like 2-Amino-1-(m-tolyl)ethanol hydrochloride is synthesized, it is essential to determine its enantiomeric purity. Enantiomers, being mirror images, share identical physical properties like melting point and solubility but differ in their interaction with plane-polarized light. libretexts.org
Optical Activity : A solution containing a pure single enantiomer is "optically active," meaning it will rotate the plane of plane-polarized light. libretexts.org One enantiomer will rotate the light in the clockwise (+) direction (dextrorotatory), while its mirror image will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory). libretexts.orgyoutube.com A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. libretexts.orglibretexts.org The specific rotation [α] is a characteristic constant for a pure enantiomer under defined conditions.
Enantiomeric Excess (ee) : This value quantifies the purity of a chiral sample. It represents the percentage excess of one enantiomer over the other. libretexts.orgmasterorganicchemistry.com It is calculated from the observed optical rotation of the mixture and the specific rotation of the pure enantiomer. A sample's enantiomeric excess is numerically equivalent to its optical purity. youtube.commasterorganicchemistry.com
Formula : ee (%) = (|observed rotation| / |specific rotation of pure enantiomer|) x 100
Modern analytical techniques provide a more direct and precise measure of enantiomeric purity:
Chiral High-Performance Liquid Chromatography (HPLC) : This is a cornerstone technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times, which allows for their quantification. nih.gov
NMR Spectroscopy with Chiral Resolving Agents : In the presence of a chiral resolving agent or a chiral shift reagent, the NMR spectra of the two enantiomers can be differentiated. nih.gov For example, a chiral polyoxometalate host can induce different chemical shifts (ΔΔδ) for the protons of each enantiomer of a guest amino alcohol, allowing for the determination of their ratio. nih.gov
Table 2: Illustrative Relationship Between Enantiomeric Composition and Optical Properties
(Note: Specific rotation values are hypothetical for illustrative purposes)
| Composition | Enantiomeric Excess (ee) | Observed Rotation (if [α] of pure (R) is -20°) | Optical Activity |
|---|---|---|---|
| 100% (R), 0% (S) | 100% of (R) | -20° | Active |
| 0% (R), 100% (S) | 100% of (S) | +20° | Active |
| 50% (R), 50% (S) | 0% | 0° | Inactive (Racemic) |
| 75% (R), 25% (S) | 50% of (R) | -10° | Active |
| 20% (R), 80% (S) | 60% of (S) | +12° | Active |
Stereoselective Derivatization Studies
The utility of chiral 1,2-amino alcohols is well-established in several areas:
Chiral Ligands : The amino and hydroxyl groups can coordinate to metal centers, making these compounds ideal backbones for chiral ligands used in asymmetric catalysis. csic.es The specific spatial arrangement of these groups, dictated by the (R) or (S) configuration, is critical for inducing enantioselectivity in metal-catalyzed reactions.
Chiral Auxiliaries : The amino alcohol can be temporarily attached to a substrate to guide a stereoselective transformation on that substrate. After the reaction, the auxiliary is cleaved and can often be recovered for reuse.
Synthesis of Complex Molecules : Enantiopure amino alcohols serve as starting materials for the synthesis of more complex chiral molecules, including pharmaceuticals. nih.gov The existing stereocenter acts as a foundation upon which further stereocenters can be built with predictable outcomes, a common strategy in diversity-oriented synthesis. diva-portal.org For example, the hydroxyl and amino groups can be used as handles for further functionalization, such as through N-protection followed by O-alkylation or esterification, to build more elaborate molecular frameworks. diva-portal.org
Derivatization and Structural Modification of 2 Amino 1 M Tolyl Ethanol Hydrochloride for Research Purposes
Synthesis of Analogues and Homologues
The synthesis of analogues and homologues of 2-Amino-1-(m-tolyl)ethanol hydrochloride allows researchers to systematically probe structure-activity relationships and fine-tune molecular properties. This can be achieved by modifying the aromatic ring, the ethanol (B145695) backbone, or the amino group.
One common approach is the asymmetric transfer hydrogenation of the corresponding α-amino ketones. This method has been successfully employed for the synthesis of a variety of chiral 1,2-amino alcohols with high enantioselectivity. acs.orgnih.gov For instance, various substituted phenyl-containing amino alcohols can be synthesized from their respective amino ketones. acs.org This suggests that analogues of 2-Amino-1-(m-tolyl)ethanol with different substituents on the tolyl ring could be prepared using this methodology.
The synthesis of homologues, where the carbon chain is extended, can also be envisioned. For example, methods for preparing γ-amino alcohols from 1,2-amino alcohols have been developed, which could potentially be adapted to synthesize homologues of the target compound.
Table 1: Examples of Potential Analogues of 2-Amino-1-(m-tolyl)ethanol
| Analogue Name | Structural Modification | Potential Synthetic Route |
| 2-Amino-1-(p-tolyl)ethanol | Isomeric change of the methyl group position | Asymmetric reduction of 2-amino-1-(p-tolyl)ethanone |
| 2-Amino-1-(m-methoxyphenyl)ethanol | Substitution of the methyl group with a methoxy (B1213986) group | Asymmetric reduction of 2-amino-1-(m-methoxyphenyl)ethanone |
| 2-Amino-1-(3,4-dimethylphenyl)ethanol | Addition of a second methyl group to the aromatic ring | Asymmetric reduction of 2-amino-1-(3,4-dimethylphenyl)ethanone |
| 3-Amino-2-(m-tolyl)propan-1-ol | Homologation of the ethanol backbone | Multi-step synthesis starting from a suitable precursor |
Functional Group Interconversions and Peripheral Modifications
The amino and hydroxyl groups of 2-Amino-1-(m-tolyl)ethanol are prime targets for functional group interconversions and peripheral modifications, enabling the creation of a diverse library of derivatives.
N-Acylation and N-Alkylation: The amino group can be readily acylated or alkylated to introduce a wide range of functionalities. Selective N-acylation of amino alcohols can be achieved using various methods, such as reaction with an organic acid and an alkyl sulfonyl chloride to form a mixed anhydride, which then reacts with the amino alcohol. googleapis.comwipo.intgoogle.com This allows for the introduction of various acyl groups, potentially altering the electronic and steric properties of the molecule.
Similarly, N-alkylation can be performed. For instance, a method for the selective mono-N-alkylation of primary aromatic amines with 2-chloroethanol (B45725) has been reported, which could be adapted for the N-alkylation of 2-Amino-1-(m-tolyl)ethanol. thieme-connect.de Furthermore, hydrogen-borrowing catalysis enables the alkylation of 1,2-amino alcohols, offering another route to N-alkylated derivatives. nih.gov
O-Alkylation: The hydroxyl group can undergo O-alkylation to form ether derivatives. A base-mediated protocol for the selective O-alkylation of phenols with 2-chloroethanol has been demonstrated, and similar conditions could potentially be applied to the hydroxyl group of 2-Amino-1-(m-tolyl)ethanol. thieme-connect.de
Table 2: Examples of Potential Functional Group Interconversions
| Derivative Type | Reagents and Conditions | Resulting Functional Group |
| N-Acyl derivative | Carboxylic acid, alkyl sulfonyl chloride, organic base | Amide |
| N-Alkyl derivative | Alkyl halide, base | Secondary or tertiary amine |
| O-Alkyl derivative | Alkyl halide, base | Ether |
Integration into Complex Molecular Frameworks
The bifunctional nature of this compound makes it an excellent building block for the construction of more complex molecular architectures, including heterocyclic scaffolds and chiral ligands.
The amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic rings. For example, reaction with a suitable carbonyl compound could lead to the formation of oxazolidine (B1195125) derivatives. The synthesis of thiazoles from α-bromoketones and thiourea (B124793) suggests that with appropriate modifications, 2-Amino-1-(m-tolyl)ethanol could be a precursor to substituted thiazole (B1198619) structures. chemicalbook.com Its structural motif is also found in more complex heterocyclic systems, indicating its potential as a starting material in their synthesis.
Chiral 1,2-amino alcohols are a well-established class of ligands and auxiliaries in asymmetric catalysis. nih.gov They can coordinate to metal centers through both the nitrogen and oxygen atoms, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
The derivatization of 2-Amino-1-(m-tolyl)ethanol, for instance, through N-acylation or the introduction of phosphine (B1218219) groups, can lead to the formation of bidentate or tridentate chiral ligands. These ligands can then be complexed with various transition metals, such as ruthenium or iridium, to generate catalysts for reactions like asymmetric hydrogenation and transfer hydrogenation. acs.orgnih.govresearchgate.net The synthesis of novel bisoxazoline (BOX) ligands from chiral vicinal amino alcohols highlights a potential application for derivatives of 2-Amino-1-(m-tolyl)ethanol in this area. nih.gov
Table 3: Potential Applications in Asymmetric Catalysis
| Application | Type of Derivative | Metal Complex | Potential Reaction |
| Chiral Ligand | N-Acyl or N-Phosphinoyl derivative | Ruthenium, Iridium, Copper | Asymmetric Hydrogenation, Asymmetric Alkylation |
| Chiral Auxiliary | Covalently attached to a substrate | - | Diastereoselective reactions |
Mechanistic Studies of 2 Amino 1 M Tolyl Ethanol Hydrochloride Reactions and Interactions
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of enantiomerically pure 1,2-amino alcohols like 2-Amino-1-(m-tolyl)ethanol is a significant area of research in organic chemistry. acs.org One of the most effective methods for producing such compounds is the asymmetric transfer hydrogenation of the corresponding α-amino ketones. nih.gov This method is often preferred due to its operational simplicity, cost-effectiveness, and avoidance of pressurized hydrogen gas, making it a greener alternative to traditional hydrogenation. acs.orgnih.gov
A common pathway for the synthesis of 2-Amino-1-(m-tolyl)ethanol hydrochloride would involve the asymmetric transfer hydrogenation of 2-amino-1-(m-tolyl)ethan-1-one hydrochloride. The reaction mechanism for the ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones generally proceeds through a metal-ligand bifunctional mechanism. ias.ac.in
Key Steps in the Proposed Synthetic Mechanism:
Catalyst Activation: The pre-catalyst, typically a ruthenium complex with a chiral diamine ligand, is activated. In the presence of a hydrogen donor like a formic acid/triethylamine mixture or isopropanol (B130326) with a base, a ruthenium hydride species is formed, which is the active catalyst. ias.ac.inkanto.co.jp
Coordination: The α-amino ketone substrate coordinates to the ruthenium hydride catalyst.
Hydrogen Transfer: The transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the carbonyl group of the ketone occurs in a concerted, six-membered transition state. This step is stereodetermining, and the chirality of the diamine ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess.
Product Release: The resulting amino alcohol product is released from the catalyst, which is then regenerated to continue the catalytic cycle.
The hydrochloride salt of the starting α-amino ketone can be used directly in these reactions, and various ruthenium catalysts with different chiral ligands have been shown to be effective for a range of substrates. acs.org
Table 1: Proposed General Reaction Scheme for the Synthesis of 2-Amino-1-(m-tolyl)ethanol
| Step | Reactants | Catalyst/Reagents | Product of Step |
| 1 | 2-Amino-1-(m-tolyl)ethan-1-one | [Ru(II)-chiral diamine] | Activated Ru-H catalyst |
| 2 | Activated Ru-H catalyst, 2-Amino-1-(m-tolyl)ethan-1-one | - | Catalyst-substrate complex |
| 3 | Catalyst-substrate complex | - | Catalyst-product complex |
| 4 | Catalyst-product complex | - | 2-Amino-1-(m-tolyl)ethanol |
Another potential synthetic route involves the enzymatic kinetic resolution of racemic 2-Amino-1-(m-tolyl)ethanol. This method utilizes lipases to selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the two enantiomers. nih.govnih.govdiva-portal.org
Investigation of Catalytic Cycles and Intermediates
The investigation of catalytic cycles for reactions involving 2-Amino-1-(m-tolyl)ethanol, particularly when it acts as a chiral ligand, is essential for understanding catalyst behavior and improving reaction outcomes. While specific studies on this exact compound as a ligand are not extensively documented in publicly available research, the general principles can be inferred from studies on similar chiral β-amino alcohols used in asymmetric catalysis. nih.gov
In ruthenium-catalyzed transfer hydrogenation, the active catalytic species is a ruthenium hydride. ias.ac.in The catalytic cycle is believed to involve the coordination of the ketone to this hydride species, followed by the key hydrogen transfer step and subsequent product release.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation:
Formation of the Active Hydride: A ruthenium(II) pre-catalyst reacts with a hydrogen source (e.g., isopropanol or formic acid) to form the active 18-electron ruthenium hydride complex.
Substrate Binding: The ketone substrate interacts with the ruthenium hydride complex, positioning it for the hydride transfer.
Stereoselective Hydride Transfer: The hydride from the ruthenium and a proton from the coordinated chiral ligand are transferred to the carbonyl carbon and oxygen, respectively, via a six-membered ring transition state.
Product Dissociation and Catalyst Regeneration: The newly formed chiral alcohol dissociates from the complex, and the catalyst is regenerated for the next cycle.
Table 2: Key Intermediates in a General Asymmetric Transfer Hydrogenation Cycle
| Intermediate | Description | Role in Cycle |
| [Ru(II)-chiral ligand] | Pre-catalyst | Starting point of the cycle |
| [Ru-H(chiral ligand)] | Active catalyst | The species that reduces the ketone |
| [Ru-H(chiral ligand)(ketone)] | Substrate complex | Positions the substrate for reduction |
| [Ru(alkoxide)(chiral ligand)] | Product complex | Formed after hydride transfer |
The efficiency and enantioselectivity of these catalytic systems are highly dependent on the structure of the chiral ligand. The rigidity and steric and electronic properties of ligands like 2-Amino-1-(m-tolyl)ethanol would play a crucial role in defining the chiral pocket of the catalyst and influencing the stereochemical outcome of the reaction.
Studies on Molecular Recognition and Binding Mechanisms in Research Models (e.g., in vitro enzyme interactions, receptor binding)
Detailed molecular recognition and binding mechanism studies specifically for this compound in research models such as enzyme or receptor interactions are not widely available in the current body of scientific literature. However, the structural motif of a chiral 1,2-amino alcohol is prevalent in many biologically active compounds, suggesting that this molecule could potentially interact with biological targets. researchgate.net
Hypothetical interaction models can be proposed based on the compound's structure:
Hydrogen Bonding: The amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. These interactions are fundamental in the binding of small molecules to the active sites of enzymes and receptors.
Aromatic Interactions: The m-tolyl group can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues within a protein's binding pocket.
Chiral Recognition: The specific stereochemistry of the molecule would be critical for a precise fit into a chiral binding site, leading to differential binding affinities between its enantiomers.
While experimental data for this compound is lacking, studies on similar molecules can provide a framework for understanding its potential interactions. For instance, the binding of various amino alcohols to enzymes and receptors has been extensively studied, often revealing the importance of the spatial arrangement of functional groups for biological activity.
Table 3: Potential Molecular Interactions of 2-Amino-1-(m-tolyl)ethanol
| Functional Group | Potential Interaction Type | Interacting Partner (in a protein) |
| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |
| Amino Group | Hydrogen Bond Donor, Ionic | Asp, Glu, Phosphates |
| m-Tolyl Group | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |
Further research, including in vitro binding assays and computational modeling, would be necessary to elucidate the specific molecular recognition and binding mechanisms of this compound with any potential biological targets.
Computational and Theoretical Chemistry Studies on 2 Amino 1 M Tolyl Ethanol Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. These properties, in turn, govern the molecule's reactivity. For 2-Amino-1-(m-tolyl)ethanol hydrochloride, such calculations would typically be performed on the protonated form of the molecule, reflecting its state as a hydrochloride salt.
The electronic structure is characterized by the distribution of electron density, which can be visualized through molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.
Reactivity descriptors, derived from the electronic structure, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species.
Table 1: Illustrative Calculated Electronic Properties of this compound (Protonated Form)
| Property | Symbol | Illustrative Value | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -8.5 eV | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 8.0 eV | Relates to chemical stability and reactivity |
| Electronegativity | χ | 4.5 eV | Measures the tendency to attract electrons |
| Chemical Hardness | η | 4.0 eV | Indicates resistance to change in electron distribution |
| Global Electrophilicity Index | ω | 2.53 eV | Quantifies the electrophilic nature of the molecule |
Molecular Modeling of Conformations and Isomers
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Molecular modeling techniques are employed to explore the conformational landscape of this compound, identifying the most stable arrangements of its atoms. As a chiral molecule, it exists as a pair of enantiomers, (R)- and (S)-2-Amino-1-(m-tolyl)ethanol hydrochloride.
The key flexible bonds in this molecule are the C-C bond of the ethanolamine (B43304) side chain and the C-N bond. Rotation around these bonds gives rise to various conformers. Computational studies on related phenylethanolamines suggest that in their protonated (salt) form, these molecules often adopt a "rigid" conformation stabilized by intramolecular hydrogen bonds. nih.gov In the case of this compound, a hydrogen bond could form between the hydroxyl group and the protonated amino group, leading to a pseudo-cyclic structure.
The relative energies of different conformers can be calculated to determine their populations at a given temperature. The most stable conformers are those with the lowest energy.
Table 2: Hypothetical Stable Conformers of this compound
| Conformer | Dihedral Angle (HO-C-C-NH3+) | Relative Energy (kcal/mol) | Key Feature |
| Gauche 1 | ~60° | 0.00 (most stable) | Intramolecular hydrogen bond between OH and NH3+ |
| Anti | ~180° | 1.5 | Extended conformation |
| Gauche 2 | ~-60° | 0.2 | Intramolecular hydrogen bond between OH and NH3+ |
Note: These values are hypothetical and serve to illustrate the likely conformational preferences based on studies of similar molecules.
Prediction of Spectroscopic Properties
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure. Key spectroscopic techniques for which predictions can be made include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in the molecule. These shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the chemical shifts of the aromatic protons would be influenced by the position of the methyl group on the tolyl ring. The protons of the ethanolamine side chain would also exhibit characteristic shifts.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. Specific functional groups have characteristic vibrational modes. For this compound, key predicted vibrations would include the O-H stretch of the alcohol, the N-H stretches of the protonated amine, C-H stretches of the aromatic ring and alkyl groups, and C-N and C-O stretching vibrations.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Alcohol | ~3400 |
| N-H Stretch | Protonated Amine | ~3200-3000 |
| Aromatic C-H Stretch | Aryl | ~3100-3000 |
| Aliphatic C-H Stretch | Alkyl | ~2980-2850 |
| C-O Stretch | Alcohol | ~1100-1000 |
| C-N Stretch | Amine | ~1250-1020 |
Note: These are approximate ranges and the exact values would be obtained from specific computational models.
Simulation of Reaction Pathways and Transition States
Theoretical chemistry can also be used to model chemical reactions involving this compound. This includes identifying the most likely pathways for its synthesis or degradation. By calculating the potential energy surface of a reaction, chemists can locate the transition states, which are the high-energy structures that connect reactants and products.
The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. For example, the synthesis of this compound could involve the reduction of a corresponding amino ketone. Computational modeling could be used to compare different reducing agents and reaction conditions to predict the most efficient synthetic route.
Simulations can also provide insights into the stereoselectivity of a reaction, which is crucial for a chiral molecule like this. By modeling the transition states leading to the (R) and (S) enantiomers, it may be possible to predict which enantiomer will be formed in excess under specific conditions.
Advanced Analytical Methodologies for 2 Amino 1 M Tolyl Ethanol Hydrochloride Research
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like 2-Amino-1-(m-tolyl)ethanol hydrochloride. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those from the Chiralpak® series, are widely employed for the resolution of amino alcohols and their derivatives. nih.govcsic.es
The determination of enantiomeric excess is critical in asymmetric synthesis, where the goal is to produce a single enantiomer. diva-portal.org The method involves separating the two enantiomers on a chiral column and quantifying their respective peak areas. The enantiomeric excess is then calculated using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers, respectively.
For purity analysis, a standard reversed-phase HPLC method using a C18 column can be employed to separate the main compound from any impurities or starting materials. The choice of mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve good separation. nih.gov
Table 1: Representative Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane/Ethanol (B145695)/Chloroform mixture |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: The conditions presented are representative and may require optimization for the specific enantiomers of this compound.
Spectroscopic Methods for Structural Elucidation in Research Contexts
Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized molecules like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the aromatic protons of the tolyl group, the methyl group protons, and the protons of the ethanolamine (B43304) backbone. The chemical shifts and coupling patterns of the benzylic proton (CH-OH) and the methylene (B1212753) protons (CH₂-NH₂) are particularly diagnostic. The hydrochloride salt form will influence the chemical shifts of protons near the amino group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include O-H stretching from the alcohol group, N-H stretching from the ammonium (B1175870) group, C-H stretching from the aromatic and aliphatic parts of the molecule, and C=C stretching from the aromatic ring.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons (δ 7.0-7.5 ppm), benzylic proton (δ ~4.5-5.0 ppm), methylene protons (δ ~3.0-3.5 ppm), and methyl protons (δ ~2.3 ppm). Protons adjacent to the ammonium group will likely be deshielded. |
| ¹³C NMR | Signals for aromatic carbons (δ 120-140 ppm), benzylic carbon (δ ~70-75 ppm), methylene carbon (δ ~45-50 ppm), and methyl carbon (δ ~20-25 ppm). |
| IR (cm⁻¹) | Broad O-H stretch (~3300-3400), N-H stretch of ammonium salt (~3000-3200), aromatic C-H stretch (~3000-3100), aliphatic C-H stretch (~2850-2960), and aromatic C=C bending (~1450-1600). |
Note: The spectral data are estimations based on analogous structures and may vary depending on the solvent and other experimental conditions.
Method Development and Validation for Quantitative Analysis in Research Samples
The development and validation of an analytical method are crucial to ensure that it is suitable for its intended purpose, which in a research context is often the accurate quantification of the compound in various matrices. For a quantitative HPLC method for this compound, the following validation parameters, as guided by the International Council for Harmonisation (ICH) guidelines, should be assessed.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by the resolution of the analyte peak from other peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration. A correlation coefficient (R²) close to 1 indicates good linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Typical Validation Parameters for a Quantitative HPLC Method
| Parameter | Typical Acceptance Criteria |
|---|---|
| Specificity | Resolution (Rs) > 1.5 between analyte and closest eluting peak |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Note: These are general guidelines, and the specific acceptance criteria may vary depending on the requirements of the research.
Structure Activity Relationship Sar Studies Pertaining to 2 Amino 1 M Tolyl Ethanol Hydrochloride Derivatives in Research Contexts
Rational Design of Derivatives for Targeted Molecular Interactions
The rational design of novel derivatives based on a lead compound like 2-Amino-1-(m-tolyl)ethanol is a cornerstone of modern drug discovery. This process involves a targeted and iterative approach to modify the molecular structure to enhance interactions with a specific biological target, such as a G protein-coupled receptor (GPCR).
The core scaffold of phenylethanolamine provides a versatile template for modification. Key structural components typically targeted for derivatization include:
The Aromatic Ring: The meta-tolyl group in 2-Amino-1-(m-tolyl)ethanol can be substituted with various functional groups (e.g., halogens, hydroxyls, methoxy (B1213986) groups) to alter its electronic properties and steric profile. These changes can influence binding affinity and selectivity for different receptor subtypes. For instance, in the broader class of phenethylamines, attaching an alkyl or halogen group to the para position of the phenyl ring was found to maintain or enhance affinity for the 5-HT2A receptor, whereas adding an alkoxy group decreased affinity nih.gov.
The Ethanolamine (B43304) Side Chain: The hydroxyl and amino groups are critical for binding, often forming key hydrogen bonds with receptor residues. Modifications to the alkyl chain length or the substituents on the nitrogen atom can significantly impact agonist or antagonist activity and receptor selectivity. For example, SAR studies on β3-adrenoceptor (β3-AR) agonists have explored replacing the central aryl linker with different moieties and have noted that a sulfonamide group is often essential for β3-AR selectivity nih.gov.
Stereochemistry: The hydroxyl-bearing carbon is a chiral center. The stereoisomers (R and S) of a compound can exhibit vastly different affinities and efficacies for a target receptor, making stereoselective synthesis a critical aspect of rational design.
A common strategy involves creating a library of compounds around a lead structure to expand the understanding of the chemical space and improve selectivity. In one study focused on developing β2-adrenoceptor agonists from a 2-amino-2-phenylethanol scaffold, a series of derivatives was designed and synthesized based on a lead compound to achieve high β2/β1-selectivity for potential use as oral antiasthmatic agents nih.gov. This targeted approach provides valuable insights for the rational design of future agonists nih.gov.
Correlation between Structural Features and Biological Activity (e.g., receptor binding, enzyme inhibition in vitro)
The cornerstone of any SAR study is the quantitative correlation of structural modifications with changes in biological activity. This is typically achieved through a battery of in vitro assays that measure parameters like receptor binding affinity (Ki or Kd), functional potency (EC50 for agonists, IC50 for antagonists), and selectivity across different receptor subtypes.
For derivatives of the phenylethanolamine family, research has established several general SAR principles, particularly concerning adrenergic receptors:
Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring are critical. For β-adrenergic agonists, hydroxyl groups at the meta- and para-positions are often important for potent activity, mimicking the catechol structure of norepinephrine.
N-Substituent: The size and nature of the substituent on the amino group heavily influence selectivity between α- and β-adrenergic receptors. Larger, bulkier substituents tend to favor β-receptor activity.
SAR studies often generate extensive datasets that allow for the systematic evaluation of different molecular fragments. For example, a study on phenethylamine derivatives binding to the 5-HT2A receptor systematically varied substituents at seven different positions to determine their impact on binding affinity, measured by IC50 values nih.gov.
The following table, adapted from SAR data on phenethylamine derivatives, illustrates how structural changes can be correlated with receptor binding affinity. While not specific to 2-Amino-1-(m-tolyl)ethanol, it exemplifies the type of data generated in these studies.
| Compound | R1 (para-position) | R2 (meta-position) | R3 (N-substituent) | 5-HT2AR Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| 1 | -H | -H | -H | 3,820 |
| 2 | -OCH3 | -H | -H | 10,000 |
| 3 | -Br | -H | -H | 813 |
| 4 | -I | -H | -H | 312 |
| 5 | -Br | -OCH3 | -H | 241 |
| 6 | -I | -OCH3 | -H | 64 |
Data is illustrative and adapted from published SAR studies on related phenethylamine scaffolds to demonstrate the concept.
Computational Approaches in SAR Analysis
Computational chemistry has become an indispensable tool in SAR studies, allowing for the prediction of compound activity and the rationalization of experimental findings at a molecular level. These approaches save significant time and resources by prioritizing the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used in this field. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
2D-QSAR: This method correlates activity with physicochemical properties or topological indices derived from the 2D structure, such as lipophilicity (logP) and molar refractivity.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are more advanced. They analyze the 3D properties of molecules (steric, electrostatic, hydrophobic fields) to create a predictive model mdpi.com. A 3D-QSAR study on β-adrenoceptor agonists, for instance, can generate contour maps that visualize regions where steric bulk or positive electrostatic potential would be favorable or unfavorable for activity, guiding further molecular design nih.gov.
Molecular Docking is another powerful tool that predicts the preferred orientation of a ligand when bound to its receptor target imist.ma. This method provides crucial insights into the specific molecular interactions—such as hydrogen bonds, and hydrophobic interactions—that stabilize the ligand-receptor complex. Docking studies can explain why certain derivatives have higher affinity than others and can be used to screen virtual libraries of compounds before synthesis researchgate.netmdpi.com.
Molecular Dynamics (MD) Simulations can further refine the understanding of the ligand-receptor complex by simulating its movement over time. MD simulations provide a more dynamic picture of the binding event and can be used to calculate binding free energies, offering a more accurate prediction of a compound's affinity researchgate.net.
Together, these computational methods provide a detailed, atom-level understanding of SAR, enabling a more efficient and informed design of novel 2-Amino-1-(m-tolyl)ethanol hydrochloride derivatives with desired biological profiles mdpi.comresearchgate.net.
Future Research Directions and Emerging Paradigms in 2 Amino 1 M Tolyl Ethanol Hydrochloride Chemistry
Innovations in Green Chemistry Approaches for Synthesis
The chemical industry's growing emphasis on sustainability has spurred the development of environmentally benign synthetic methods. For the synthesis of chiral amino alcohols like 2-Amino-1-(m-tolyl)ethanol hydrochloride, green chemistry offers innovative alternatives to traditional synthetic routes, which often rely on hazardous reagents and generate significant waste. rsc.org Key areas of innovation include biocatalysis and photoredox catalysis.
Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines and alcohols. rsc.orgmdpi.com The use of enzymes, either as isolated proteins or within whole-cell systems, offers high selectivity under mild reaction conditions. nih.govhims-biocat.eunih.gov For the synthesis of this compound, several biocatalytic strategies could be envisioned. One approach involves the asymmetric reduction of a corresponding α-amino ketone precursor. Engineered ketoreductases (KREDs) and amine dehydrogenases (AmDHs) have shown great promise in converting prochiral ketones to chiral alcohols and amines with excellent enantioselectivity. mdpi.comnih.govfrontiersin.org Another promising biocatalytic route is the aminohydroxylation of styrenes. researchgate.net This method could potentially synthesize the target compound from a readily available m-vinyltoluene precursor.
Photoredox catalysis , which utilizes visible light to drive chemical reactions, represents another frontier in green synthesis. rsc.orgacs.org This methodology allows for the generation of radical intermediates under mild conditions, enabling novel bond formations. acs.org The synthesis of β-amino alcohols can be achieved through the photoredox-catalyzed coupling of imines with hydroxymethyl radical precursors. acs.org An enantioselective variant of this reaction, employing a combination of a photoredox catalyst and a chiral Lewis acid, could be a viable strategy for producing enantiopure this compound. researchgate.net
The table below summarizes potential green chemistry approaches for the synthesis of this compound, drawing parallels from established methods for similar chiral amino alcohols.
| Synthetic Approach | Catalyst Type | Precursor Example | Key Advantages |
| Biocatalytic Asymmetric Reduction | Ketoreductase (KRED) | 2-Amino-1-(m-tolyl)ethan-1-one | High enantioselectivity, mild reaction conditions, biodegradable catalysts. mdpi.comnih.gov |
| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | 1-Hydroxy-2-(m-tolyl)ethan-1-one | High enantioselectivity, use of ammonia (B1221849) as a green amino donor. nih.govfrontiersin.org |
| Biocatalytic Aminohydroxylation | Monooxygenase & Aminolyase | m-Vinyltoluene | One-pot synthesis from simple alkenes, aqueous reaction medium. researchgate.net |
| Photoredox-Catalyzed Coupling | Photoredox Catalyst & Chiral Lewis Acid | N-Aryl imine of m-tolualdehyde | Mild reaction conditions, use of visible light as a renewable energy source. acs.orgresearchgate.net |
Exploration of Novel Research Applications
While the direct applications of this compound are not yet extensively documented, its structural motifs suggest a range of potential research applications, primarily leveraging its chirality.
As a chiral building block , this compound is a valuable synthon for the preparation of more complex chiral molecules, particularly pharmaceuticals. westlake.edu.cnsigmaaldrich.com The vicinal amino alcohol functionality is a key pharmacophore in numerous biologically active compounds. frontiersin.orgnih.gov For instance, derivatives of aryl ethanolamines have been investigated for their affinity for β3-adrenergic receptors, suggesting potential applications in the treatment of metabolic disorders. google.com
In the field of asymmetric catalysis , chiral 1,2-amino alcohols are widely used as ligands for metal-catalyzed reactions. diva-portal.org The nitrogen and oxygen atoms of 2-Amino-1-(m-tolyl)ethanol can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions. The synthesis of novel bisoxazoline (BOX) and pyridyl-alcohol-based ligands derived from this amino alcohol could lead to the development of highly efficient and selective catalysts.
Furthermore, due to its chiral nature, this compound has potential as a chiral resolving agent . hims-biocat.eu This involves the formation of diastereomeric salts with a racemic mixture of a carboxylic acid, allowing for the separation of the enantiomers by crystallization.
The following table outlines potential research applications for this compound.
| Application Area | Specific Use | Rationale |
| Medicinal Chemistry | Precursor for bioactive molecules | The aryl ethanolamine (B43304) scaffold is present in various pharmaceuticals. google.comnih.govmedchemexpress.com |
| Asymmetric Catalysis | Chiral ligand synthesis | The vicinal amino alcohol moiety is a common feature in effective chiral ligands. diva-portal.org |
| Stereochemistry | Chiral resolving agent | The amine group can form diastereomeric salts with racemic acids, enabling their separation. hims-biocat.eu |
| Materials Science | Monomer for chiral polymers | Incorporation of chiral units can impart unique optical or recognition properties to polymers. |
Interdisciplinary Research Integrating Advanced Methodologies
The advancement of our understanding of this compound can be significantly accelerated through interdisciplinary research that combines synthetic chemistry with advanced analytical and computational techniques.
Computational chemistry , particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide profound insights into the properties and reactivity of this molecule. nih.gov For instance, computational modeling can be used to:
Predict the most stable conformations of the molecule.
Elucidate the mechanism of its synthesis and reactions.
Design more efficient catalysts for its production by modeling the transition states of catalytic cycles. plos.org
Simulate its interaction with biological targets or as a chiral selector.
In the realm of materials science , this compound could serve as a building block for the creation of novel chiral materials. For example, it could be incorporated into polymers to create chiral stationary phases for chromatography or materials with unique chiroptical properties. The self-assembly of such chiral molecules on surfaces could also lead to the development of functional interfaces with specific recognition capabilities.
The integration of high-throughput screening methods with automated synthesis platforms can accelerate the discovery of new applications. By systematically reacting this compound with a diverse range of partners and evaluating the properties of the resulting products, new catalysts, materials, and biologically active compounds could be identified more efficiently.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-1-(m-tolyl)ethanol hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a nitroaldol (Henry) reaction between m-tolualdehyde and nitromethane to form β-nitrostyrene, followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation) to yield the amino alcohol intermediate. The final step involves HCl treatment to form the hydrochloride salt . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. THF), temperature control during reduction (0–5°C to minimize side reactions), and purification via recrystallization using ethanol/water mixtures. Continuous flow reactors may enhance reproducibility and scalability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the structure by identifying aromatic protons (δ 7.2–7.4 ppm for m-tolyl), amino group protons (δ 1.5–2.5 ppm), and ethanol moiety signals (δ 3.6–4.0 ppm). DEPT-135 helps distinguish CH₂ and CH₃ groups .
- IR : Peaks at ~3200–3500 cm⁻¹ (N-H stretch), 1050–1100 cm⁻¹ (C-O stretch), and 1600 cm⁻¹ (aromatic C=C) validate functional groups .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion [M+H]⁺ and fragments corresponding to the m-tolyl group loss .
Advanced Research Questions
Q. How do structural modifications at the m-tolyl group influence the compound's interaction with neurotransmitter receptors, and what experimental designs are suitable for such studies?
- Methodological Answer : Substituents on the m-tolyl group (e.g., halogens, methyl, or methoxy groups) alter electron density and steric effects, impacting receptor binding. For example, chloro or fluoro substituents may enhance serotonin receptor affinity via halogen bonding. Experimental approaches include:
- In vitro receptor binding assays : Radioligand competition studies (e.g., using [³H]serotonin) to determine IC₅₀ values .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses in receptor active sites .
- Structure-activity relationship (SAR) : Systematic variation of substituents and correlation with activity data .
Q. What strategies are recommended for resolving contradictions in biological activity data between enantiomers of this compound?
- Methodological Answer : Contradictions often arise from differences in enantiomer purity or assay conditions. Strategies include:
- Chiral chromatography : Use of Chiralpak® columns (e.g., AD-H or OD-H) with hexane/ethanol mobile phases to isolate enantiomers (>98% ee) .
- Comparative bioassays : Parallel testing of (R)- and (S)-enantiomers in standardized assays (e.g., cAMP accumulation for GPCR activity) .
- Circular dichroism (CD) : Confirm enantiomeric identity and monitor conformational stability under assay conditions .
Q. How can researchers design experiments to evaluate the compound's stability under physiological conditions, and what analytical methods are critical for degradation product identification?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- LC-HRMS : Identify degradation products (e.g., oxidized m-tolyl derivatives) using high-resolution mass spectrometry .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under simulated physiological pH (7.4) .
Q. What experimental approaches are effective in elucidating the compound's mechanism of enzyme inhibition, such as interactions with carbonic anhydrase isoforms?
- Methodological Answer :
- Enzyme kinetics : Measure initial reaction rates (e.g., CO₂ hydration for carbonic anhydrase) using stopped-flow spectrophotometry. Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify key interactions (e.g., hydrogen bonds with active-site zinc) .
Data Analysis and Conflict Resolution
Q. How should researchers address discrepancies in reported biological activity data across studies, particularly regarding receptor selectivity?
- Methodological Answer :
- Meta-analysis : Compile data from multiple studies (e.g., IC₅₀ values for serotonin vs. dopamine receptors) and assess variability using statistical tools (ANOVA, t-tests).
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, ligand concentration) to isolate variables .
- Orthogonal validation : Confirm receptor engagement using techniques like BRET (bioluminescence resonance energy transfer) for real-time signaling monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
